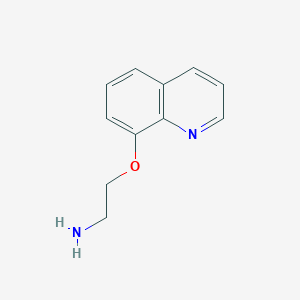

2-(Quinolin-8-yloxy)ethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-quinolin-8-yloxyethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c12-6-8-14-10-5-1-3-9-4-2-7-13-11(9)10/h1-5,7H,6,8,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEFUVGGDWOENCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OCCN)N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Enduring Significance of the Quinoline Moiety in Heterocyclic Chemistry

The quinoline (B57606) scaffold, a bicyclic aromatic compound formed by the fusion of a benzene (B151609) ring and a pyridine (B92270) ring, holds a position of paramount importance in heterocyclic chemistry. numberanalytics.com Its significance stems from a combination of its structural features, historical context, and remarkable versatility in chemical synthesis.

First isolated from coal tar in the 19th century, the name "quinoline" is derived from "quinine," a natural product found in the bark of the cinchona tree and historically used to treat malaria. numberanalytics.com This historical link to medicine foreshadowed the quinoline core's future as a privileged scaffold in drug discovery. researchgate.net The presence of a nitrogen atom within the heterocyclic ring system imparts distinct electronic properties, influencing its reactivity and making it a crucial building block for a diverse array of complex molecules. numberanalytics.com

The planar and aromatic nature of the quinoline ring system allows it to participate in π-π stacking interactions, a key factor in its biological activity. mdpi.com Furthermore, the quinoline structure can undergo a wide range of chemical transformations, including electrophilic substitution and metal-catalyzed cross-coupling reactions, enabling the synthesis of a vast library of derivatives with tailored properties. numberanalytics.com This synthetic accessibility has cemented its role as a fundamental component in the development of new pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.com

Charting the Research Trajectories of Quinoline Based Compounds

Research into quinoline-based compounds has followed a continuously expanding and diversifying trajectory, driven by the scaffold's inherent "druggability" and synthetic tractability. mdpi.com The ability to readily modify the quinoline (B57606) core through the introduction of various functional groups allows for the fine-tuning of its pharmacological and physicochemical properties, making it a focal point of extensive research. orientjchem.orgnih.gov

A major and enduring research avenue lies in medicinal chemistry . Quinoline derivatives have been extensively investigated and developed as potent therapeutic agents across a wide range of diseases. orientjchem.orgjddtonline.info This includes their well-established roles as:

Antimalarial agents: Continuing the legacy of quinine, synthetic quinolines like chloroquine (B1663885) and mefloquine (B1676156) have been cornerstones of malaria treatment. nih.gov

Anticancer agents: A significant portion of current research focuses on quinoline derivatives as anticancer drugs. nih.govnih.gov They have been shown to inhibit cancer cell growth, invasion, and angiogenesis by targeting key signaling pathways. nih.gov

Antimicrobial agents: The quinoline core is a key feature in several antibacterial and antifungal drugs. tandfonline.com

Antiviral agents: Research has explored the potential of quinoline derivatives as inhibitors of viral replication, including against HIV. nih.gov

Anti-inflammatory and Analgesic agents: Certain quinoline derivatives have demonstrated significant anti-inflammatory and pain-relieving properties. researchgate.net

Beyond medicine, research is actively exploring the application of quinoline derivatives in material science . Their unique photophysical and electronic properties make them promising candidates for use in organic light-emitting diodes (OLEDs) and other electronic materials.

Another significant research trajectory is in the field of analytical chemistry and chemosensing . The ability of the quinoline moiety, particularly the 8-hydroxyquinoline (B1678124) scaffold, to chelate metal ions has been harnessed to develop sensors for detecting and quantifying various metal ions. nih.gov This property is also crucial in understanding their biological mechanisms of action, as metal ion imbalance is implicated in several diseases. nih.gov

The Academic Context of 2 Quinolin 8 Yloxy Ethanamine Within Quinoline Research

Direct Synthesis Approaches to 2-(Quinolin-8-yloxy)ethanamine

The most direct and commonly employed methods for synthesizing 2-(quinolin-8-yloxy)ethanamine and its analogues utilize 8-hydroxyquinoline as a readily available starting material. The core of this strategy is the formation of an ether linkage between the quinoline ring and the ethanamine moiety.

The primary reaction pathway for the synthesis of 2-(quinolin-8-yloxy)ethanamine is the Williamson ether synthesis. researchgate.net This reaction involves the nucleophilic substitution of a halide by the phenoxide ion of 8-hydroxyquinoline. The 8-hydroxyquinoline is first deprotonated by a base to form the more nucleophilic quinolin-8-olate. This anion then attacks an electrophilic ethanamine derivative, such as 2-chloroethanamine or 2-bromoethanamine, to form the desired ether linkage.

Step 2: Nucleophilic attack. Quinolin-8-olate anion + 2-Haloethanamine → 2-(Quinolin-8-yloxy)ethanamine + Halide salt

An alternative approach involves using a protected ethanamine reagent, such as N-(2-chloroethyl)acetamide, followed by a deprotection step to reveal the primary amine. This can sometimes provide cleaner reactions and higher yields by preventing side reactions involving the amine group. Subsequent hydrolysis of the amide under acidic or basic conditions yields the final product. Some syntheses first create an ester intermediate by reacting 8-hydroxyquinoline with ethyl chloroacetate, which is then converted to a hydrazide and further modified. iosrjournals.orgresearchgate.net

Optimizing the yield and purity of 2-(quinolin-8-yloxy)ethanamine requires careful consideration of several reaction parameters. nih.gov The choice of base, solvent, temperature, and reaction time are all critical factors.

Base: A variety of bases can be used to deprotonate 8-hydroxyquinoline. Common choices include potassium carbonate (K₂CO₃), sodium hydroxide (B78521) (NaOH), and sodium hydride (NaH). The strength of the base should be sufficient to generate the phenoxide without causing unwanted side reactions. Anhydrous potassium carbonate is frequently used in solvents like acetone (B3395972) or DMF. iosrjournals.orgresearchgate.net

Solvent: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetone are commonly employed as they effectively solvate the cation of the base and promote the nucleophilic substitution reaction. iosrjournals.org

Temperature and Reaction Time: The reaction is often carried out at elevated temperatures, typically under reflux, to increase the rate of reaction. iosrjournals.orgresearchgate.net Reaction times can vary significantly, from a few hours to over 24 hours, depending on the specific reactants and conditions used. researchgate.net Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of degradation products.

| Precursor | Reagent | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 8-Hydroxyquinoline | Ethyl chloroacetate | Anhydrous K₂CO₃ | Dry Acetone | Reflux, 18-24 hr | Not specified | iosrjournals.orgresearchgate.net |

| 8-Hydroxyquinoline | 2-Chloroethanamine | NaOH or K₂CO₃ | DMF or DMSO | Elevated Temp. | Not specified | |

| Substituted 8-Hydroxyquinolines | Ethyl chloroacetate | Potassium carbonate | Dry Acetone | Reflux | Good | researchgate.net |

Microwave-Assisted Synthetic Protocols for Quinoline Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, offering significant advantages over conventional heating methods. benthamdirect.com For the synthesis of quinoline derivatives, microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and improved purity profiles. nih.govbenthamdirect.com

The main benefits of using microwave energy stem from its efficient heating mechanism, which involves direct interaction with polar molecules in the reaction mixture, leading to rapid and uniform heating. acs.org This often allows reactions to be completed in minutes rather than hours. nih.gov For instance, syntheses of various quinoline derivatives that require long reflux times under conventional conditions have been achieved with significantly higher yields in much shorter periods using microwave assistance. nih.gov This green chemistry approach is also noted for enhancing atom economy and often proceeds under solvent-free conditions or on solid supports like silica (B1680970) gel, further reducing environmental impact. benthamdirect.comnih.gov While specific microwave-assisted syntheses for 2-(quinolin-8-yloxy)ethanamine are not extensively documented, the general success of MAOS for quinoline and N-heterocycle synthesis suggests its high potential for this application. acs.orgjmpas.com

| Reaction Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Skraup synthesis of 7-amino-8-methylquinoline | Conventional | 4 hr | 45% | nih.gov |

| Skraup synthesis of 7-amino-8-methylquinoline | Microwave | 15 min | 45% | nih.gov |

| Synthesis of O-alkyl-3-cyano-10-methyl-pyrido[3,2-g]quinoline | Conventional | 16 hr | 60% | nih.gov |

| Synthesis of O-alkyl-3-cyano-10-methyl-pyrido[3,2-g]quinoline | Microwave | 20 min | 85% | nih.gov |

Strategic Approaches for the Synthesis of Ethanamine Linkers

The synthesis of more complex or functionalized ethanamine linkers is a key aspect of creating analogues of the title compound. nih.gov For example, heterotrifunctional linkers can be designed and synthesized to allow for the attachment of multiple different molecular entities, which is a strategy used in the development of complex therapeutic agents like antibody-drug conjugates. nih.gov These advanced linkers often require multi-step synthetic sequences to install the desired functional groups with the correct regiochemistry and stereochemistry.

Analytical Techniques for Structural Elucidation in Synthetic Chemistry

Confirming the chemical structure of newly synthesized compounds is a fundamental requirement in synthetic chemistry. A suite of analytical techniques is employed for this purpose, with Nuclear Magnetic Resonance (NMR) spectroscopy being one of the most powerful and widely used methods.

NMR spectroscopy provides detailed information about the structure, dynamics, and chemical environment of atoms within a molecule. youtube.com For organic compounds like 2-(quinolin-8-yloxy)ethanamine, ¹H (proton) and ¹³C (carbon-13) NMR are indispensable for structural verification. nih.govtsijournals.com

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 2-(quinolin-8-yloxy)ethanamine, one would expect to see distinct signals for the aromatic protons on the quinoline ring, as well as signals for the methylene (B1212753) (-CH₂-) groups of the ethanamine linker. The chemical shifts (δ) and coupling patterns (splitting) of the aromatic protons are characteristic of the quinoline ring system. chemicalbook.com The protons of the two methylene groups would typically appear as triplets due to coupling with each other.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. docbrown.info Each unique carbon atom in 2-(quinolin-8-yloxy)ethanamine, including the nine carbons of the quinoline ring and the two carbons of the ethanamine side chain, will give a distinct signal. spectrabase.com The chemical shifts of the carbon atoms provide insight into their bonding and electronic environment. For example, the carbon atom bonded to the oxygen (C-8 of the quinoline) and the carbon of the linker attached to the oxygen will appear at characteristic downfield shifts. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively assign all proton and carbon signals and confirm the connectivity of the atoms, leaving no ambiguity in the final structure. nih.govmdpi.com

| Compound Part | Atom Type | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Quinoline Ring | Aromatic Protons | ~7.0 - 9.0 | ~110 - 155 |

| Ethanamine Linker | -O-CH₂- | ~4.0 - 4.5 (triplet) | ~65 - 70 |

| Ethanamine Linker | -CH₂-NH₂ | ~3.0 - 3.5 (triplet) | ~40 - 45 |

| Ethanamine Linker | -NH₂ | Variable (broad singlet) | N/A |

Note: Expected chemical shifts are approximate and can vary based on solvent and other factors.

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For 2-(Quinolin-8-yloxy)ethanamine, electron ionization mass spectrometry (EI-MS) would reveal a distinct molecular ion peak (M+) corresponding to its exact molecular mass.

The molecular formula for 2-(Quinolin-8-yloxy)ethanamine is C₁₁H₁₂N₂O, giving it a molecular weight of approximately 188.23 g/mol . Therefore, the mass spectrum is expected to show a prominent molecular ion peak at an m/z value of 188.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of 2-(Quinolin-8-yloxy)ethanamine would likely involve the cleavage of the ether linkage, which is a common fragmentation pathway. This would result in characteristic fragments corresponding to the quinolin-8-yloxy group and the ethanamine side chain. The fragmentation of the quinoline ring itself, a stable aromatic system, can also produce a series of smaller ions. nist.gov The analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.

Table 1: Predicted Mass Spectrometry Data for 2-(Quinolin-8-yloxy)ethanamine

| m/z Value (Predicted) | Assigned Fragment | Formula |

| 188 | Molecular Ion [M]⁺ | [C₁₁H₁₂N₂O]⁺ |

| 144 | [Quinolin-8-yloxy]⁺ | [C₉H₆NO]⁺ |

| 44 | [Ethanamine]⁺ | [C₂H₆N]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of 2-(Quinolin-8-yloxy)ethanamine would exhibit characteristic absorption bands that correspond to the vibrations of its specific bonds. By comparing the observed spectra with known data for related structures, such as (5-chloro-quinolin-8-yloxy) acetic acid and 2-(quinolin-8-yloxy)-acetic acid, a detailed assignment of vibrational modes can be achieved. scirp.org

The key functional groups in 2-(Quinolin-8-yloxy)ethanamine and their expected IR absorption regions are:

N-H Stretching: The primary amine (-NH₂) group will show characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching from the quinoline ring typically appears above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl chain occurs just below 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the quinoline aromatic system are expected in the 1500-1620 cm⁻¹ range. mdpi.com

C-O-C Stretching: The aryl-alkyl ether linkage (C-O-C) will produce a strong, characteristic absorption band, typically in the 1200-1250 cm⁻¹ region for the asymmetric stretch.

C-N Stretching: The aliphatic C-N stretching vibration is expected in the 1020-1250 cm⁻¹ range.

A comprehensive vibrational analysis, often supported by Density Functional Theory (DFT) calculations, allows for the precise assignment of each band in the experimental spectrum. scirp.orgscirp.org

Table 2: Characteristic Infrared Absorption Frequencies for 2-(Quinolin-8-yloxy)ethanamine

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300 - 3500 | N-H Stretch | Primary Amine (-NH₂) |

| 3000 - 3100 | C-H Stretch | Aromatic (Quinoline Ring) |

| 2850 - 2960 | C-H Stretch | Aliphatic (-CH₂-) |

| 1500 - 1620 | C=C and C=N Stretch | Aromatic Ring (Quinoline) |

| 1200 - 1250 | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether |

| 1106 - 969 | C-H and C-C Deformation | Quinoline Ring |

Powder X-ray Diffraction (PXRD) for Crystalline Compounds

Powder X-ray diffraction (PXRD) is a non-destructive analytical technique used to determine the crystallographic structure of a solid material. For a crystalline compound like 2-(Quinolin-8-yloxy)ethanamine, PXRD provides a unique diffraction pattern, or "fingerprint," which is dependent on the arrangement of atoms in the crystal lattice.

The analysis of the PXRD pattern can reveal key structural properties, including:

Space Group: The specific set of symmetry operations applicable to the crystal.

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, which is the basic repeating block of the crystal structure.

Table 3: Example Crystallographic Data for Analogue Quinoline Compounds

| Compound | Crystal System | Space Group | Unit Cell Parameters | Source |

| 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline | Monoclinic | P2₁/n | a=20.795 Å, b=7.484 Å, c=10.787 Å, β=93.96° | researchgate.net |

| 2-quinoline-8-yl-pyrrolo[3,2,1-ij]quinoline-4-one | Orthorhombic | P 2₁2₁2₁ | a=8.0909 Å, b=12.570 Å, c=13.807 Å, α=β=γ=90° | researchgate.net |

Modification of the Quinoline Ring System in 2-(Quinolin-8-yloxy)ethanamine Analogues

Classical quinoline syntheses like the Skraup, Conrad-Limpach, and Friedländer reactions provide foundational routes to substituted quinoline precursors, which can then be elaborated to the target ethanamine. ecorfan.org More contemporary methods, including transition-metal-catalyzed C-H activation, offer direct and efficient pathways to functionalized quinolines under milder conditions. mdpi.commdpi.comnih.gov For instance, palladium-catalyzed cyclization of propargylamines and cobalt-catalyzed cyclizations have been employed to generate diverse quinoline skeletons. mdpi.commdpi.com

A common modification involves the introduction of electron-withdrawing or electron-donating groups. For example, the synthesis of (5-chloro-quinolin-8-yloxy)acetic acid demonstrates the targeted placement of a halogen atom on the quinoline ring. scirp.org This type of modification can significantly alter the molecule's reactivity and electronic distribution. scirp.org Similarly, trifluoromethyl groups can be introduced, as seen in the synthesis of 2-((6-(trifluoromethyl)quinolin-2-yl)oxy)ethanamine, to enhance metabolic stability or receptor binding affinity. google.com These modifications highlight the ability to fine-tune the properties of the core scaffold by altering the substitution pattern on the quinoline ring system.

Table 1: Examples of Quinoline Ring Modifications

| Starting Material | Reagent/Method | Modified Quinoline Product | Reference |

|---|---|---|---|

| 8-Hydroxyquinoline | Chloroacetic acid (followed by further steps) | (5-Chloro-quinolin-8-yloxy) acetic acid precursor | scirp.org |

| 2-Chloro-6-(trifluoromethyl)quinoline | tert-Butyl (2-hydroxyethyl)carbamate | 2-((6-(Trifluoromethyl)quinolin-2-yl)oxy)ethanamine | google.com |

| Propargylamines | Palladium(II) acetate | Functionalized quinolines | mdpi.com |

Structural Elaboration at the Ethanoxy Moiety

The ethanoxy linker in 2-(quinolin-8-yloxy)ethanamine is not merely a spacer but an active site for structural diversification. Modifications to this two-carbon bridge can alter the molecule's conformational flexibility, polarity, and spatial orientation of the terminal amine, which can be crucial for biological interactions.

Synthetic strategies often begin with 8-hydroxyquinoline, which is alkylated with a suitably functionalized electrophile. For instance, instead of using a simple 2-carbon linker, longer or substituted chains can be introduced. Research into aryloxypropanolamine derivatives of 8-hydroxyquinoline showcases the extension of the linker from an ethanoxy to a propanoloxy chain, often incorporating a hydroxyl group on the linker itself. researchgate.net

More complex elaborations include the introduction of cyclic systems. The synthesis of N-[(2-quinolin-8-ylcyclopropyl)methyl]ethanamine demonstrates the incorporation of a cyclopropane (B1198618) ring into the linker, creating a significantly more rigid structure compared to the parent acyclic analogue. nih.gov Furthermore, derivatives can be synthesized from precursors like (quinolin-8-yloxy)acetic acid, which allows for the introduction of various functionalities at the carbon atom adjacent to the ether oxygen, leading to structures such as 1,3,4-oxadiazoles and 1,2,4-triazoles attached to the quinolin-8-yloxy methyl group. researchgate.net

Table 2: Examples of Ethanoxy Moiety Modifications

| Starting Moiety | Synthetic Approach | Resulting Structure | Reference |

|---|---|---|---|

| Quinolin-8-ol | Alkylation with epichlorohydrin, followed by reaction with an amine | Aryloxypropanolamine linkage | researchgate.net |

| Quinolin-8-ol | Multi-step synthesis involving cyclopropanation | Cyclopropyl-methyl-amine linkage | nih.gov |

Introduction of Amine Derivatives and Amide Linkages

The primary amine of 2-(quinolin-8-yloxy)ethanamine is a versatile functional handle for extensive derivatization. It can be readily converted into secondary or tertiary amines, or acylated to form a wide array of amides, significantly expanding the chemical diversity of the scaffold.

Alkylation of the primary amine leads to secondary or tertiary amine derivatives. For example, the synthesis of N-[2-(quinolin-8-yloxy) ethyl]aniline is achieved by reacting 8-(2-chloroethoxy)quinoline with aniline. researchgate.net This introduces a phenyl group onto the terminal nitrogen, creating a diarylamine-like structure.

The formation of amide linkages is a particularly common and powerful modification. This is typically achieved by coupling the primary amine with a carboxylic acid using a peptide coupling agent. A notable example is the synthesis of indole-2-carboxamides, where 2-(quinolin-8-yloxy)ethanamine is coupled with various indole-2-carboxylic acids using reagents like BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate). nih.gov This strategy allows for the combination of two distinct pharmacophoric scaffolds, the quinoline and the indole, through a stable amide bond. General methods for amidation, such as the activation of carboxylic acids with pivaloyl chloride or the use of TCCA/PPh3, can also be applied to this system. beilstein-journals.org

Table 3: Examples of Amine and Amide Derivatization

| Starting Compound | Reagent/Coupling Partner | Product Type | Example Product | Reference |

|---|---|---|---|---|

| 8-(2-Chloroethoxy)quinoline | Aniline | Secondary Amine | N-[2-(Quinolin-8-yloxy)ethyl]aniline | researchgate.net |

| 2-(Quinolin-8-yloxy)ethanamine | Indole-2-carboxylic acids / BOP reagent | Amide | Indole-2-carboxamide derivative | nih.gov |

Design of Multi-Functionalized Quinoline-Ethanoxy-Amine Systems

The pinnacle of synthetic design for this scaffold involves the simultaneous modification of multiple components to create highly complex and specialized molecules. These multi-functionalized systems integrate tailored substitutions on the quinoline ring with diverse functionalities on the ethanoxy-amine side chain, aiming to optimize interactions with multiple biological targets or to introduce novel properties.

An example of this approach is the synthesis of amide derivatives where the quinoline ring itself is substituted. A patent for NaV1.7 and NaV1.8 blockers describes compounds like 2-((6-(trifluoromethyl)quinolin-2-yl)oxy)ethanamine, which is then further derivatized at the amine terminus to form various amides. google.com This combines a functionalized quinoline core with a complex side chain.

Another strategy involves attaching the quinoline-ethoxy-amine scaffold to larger molecular frameworks or other heterocyclic systems. Researchers have synthesized novel 1,2,4-triazole (B32235) and 1,3,4-oxadiazole (B1194373) derivatives starting from (quinolin-8-yloxy)acetyl hydrazide, effectively creating a multi-heterocyclic system. researchgate.net In a different approach, a functionalized quinoline aldehyde was reacted with chitosan, a biopolymer, to form a chitosan-quinoline Schiff base. researchgate.net This links the quinoline motif to a large, functional polymer, creating a multi-featured hybrid material with combined properties. These examples demonstrate how the modular nature of the 2-(quinolin-8-yloxy)ethanamine scaffold is leveraged to build intricate, multi-functional molecules.

Table 4: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 2-(Quinolin-8-yloxy)ethanamine |

| (5-Chloro-quinolin-8-yloxy)acetic acid |

| 2-((6-(Trifluoromethyl)quinolin-2-yl)oxy)ethanamine |

| N-[(2-Quinolin-8-ylcyclopropyl)methyl]ethanamine |

| N-[2-(Quinolin-8-yloxy)ethyl]aniline |

| Indole-2-carboxamides |

| 8-(2-Chloroethoxy)quinoline |

| 8-Hydroxyquinoline |

| (Quinolin-8-yloxy)acetic acid hydrazide |

Computational and Theoretical Investigations of 2 Quinolin 8 Yloxy Ethanamine Systems

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure and geometry of molecules. For quinoline (B57606) derivatives, DFT, particularly using hybrid functionals like B3LYP, is frequently employed to obtain optimized molecular geometries. nih.govresearchgate.net This process involves finding the minimum energy conformation of the molecule, which corresponds to the most stable three-dimensional arrangement of its atoms.

The geometry optimization of a molecule like 2-(Quinolin-8-yloxy)ethanamine begins with an initial guess of its structure. The DFT calculations then iteratively adjust the bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the system. nih.govscirp.org The process is complete when a stationary point on the potential energy surface is found, confirmed by the absence of imaginary vibrational frequencies. nih.gov

For a related compound, methyl 2-(5-((quinolin-8-yloxy)-methyl)-1,3,4-oxadiazol-2-ylthio)-acetate, DFT calculations at the B3LYP/6-31G(d,p) level of theory were shown to accurately reproduce the molecular geometry determined by X-ray crystallography. researchgate.net This demonstrates the reliability of DFT in predicting the structural parameters of complex quinoline derivatives. The optimized geometry provides crucial information about the molecule's shape, steric hindrance, and potential interaction sites, which are fundamental for understanding its biological activity.

Table 1: Representative Optimized Geometrical Parameters for a Quinoline Derivative (Calculated using DFT) (Note: Data below is illustrative of typical parameters obtained for quinoline systems and not specific to 2-(Quinolin-8-yloxy)ethanamine, as specific experimental or calculated data for this exact compound is not readily available in the cited literature.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2–C3 | 1.42 Å |

| Bond Length | C4–C5 | 1.43 Å |

| Bond Angle | C2–C3–C4 | 119.2° |

| Bond Angle | C4–C5–C6 | 120.0° |

Data is generalized from findings for similar quinoline structures discussed in the literature. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interactions. For quinoline derivatives, which are known to exhibit a wide range of biological activities, docking studies can identify potential protein targets and elucidate the key interactions driving their affinity. ijprajournal.comnih.gov

The process involves placing the ligand (e.g., 2-(Quinolin-8-yloxy)ethanamine) into the binding site of a receptor and evaluating the binding affinity using a scoring function. nih.gov These scoring functions estimate the free energy of binding, with lower scores typically indicating a more favorable interaction. The interactions stabilizing the ligand-receptor complex often include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. nih.govijprajournal.com

In studies of various quinoline derivatives, molecular docking has successfully predicted binding modes and affinities. For instance, docking of 2H-thiopyrano[2,3-b]quinoline derivatives against the anticancer peptide CB1a revealed binding affinities ranging from -5.3 to -6.1 Kcal/mol, with interactions involving key amino acid residues like ILE-8, LYS-7, and TRP-12. nih.gov Similarly, quinoline derivatives designed as HIV reverse transcriptase inhibitors showed strong binding affinities, with some compounds exhibiting better docking scores than standard drugs. nih.gov These studies highlight the utility of molecular docking in identifying promising drug candidates and in guiding the design of more potent analogs.

Table 2: Illustrative Molecular Docking Results for Quinoline Derivatives Against a Protein Target (Note: This table presents typical data from docking studies of quinoline compounds and is for illustrative purposes.)

| Compound | Target Protein | Docking Score (kcal/mol) | Interacting Residues |

| Quinoline Analog 1 | HIV Reverse Transcriptase | -10.67 | LYS 101, PRO 236 |

| Quinoline Analog 2 | Anticancer Peptide CB1a | -6.1 | ILE-8, LYS-7, TRP-12 |

| Quinoline Analog 3 | S. aureus DNA Gyrase B | - | (Data not specified) |

Data is compiled from studies on various quinoline derivatives. nih.govnih.govresearchgate.net

In Silico Screening Methodologies for Compound Prioritization

In silico screening, or virtual screening, is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.comnih.gov This methodology is a cost-effective and time-efficient alternative to high-throughput screening, allowing researchers to prioritize a smaller, more manageable number of compounds for experimental testing. For quinoline-based compounds, in silico screening is a valuable tool for discovering new leads with potential therapeutic applications, such as anticancer or antimicrobial agents. ijprajournal.commdpi.com

Virtual screening can be broadly categorized into two types: ligand-based and structure-based. Ligand-based methods rely on the knowledge of known active compounds to identify new ones with similar properties, using techniques like quantitative structure-activity relationship (QSAR) models. nih.gov Structure-based virtual screening, on the other hand, utilizes the three-dimensional structure of the target protein to dock and score candidate ligands. mdpi.com

A study on quinoline derivatives as potential anticancer agents employed a ligand-based approach using Comparative Molecular Field Analysis (CoMFA) to build a 3D-QSAR model. mdpi.comnih.gov This model, based on a set of 33 quinoline compounds with known anti-gastric cancer activity, was then used to design new derivatives with improved predicted activity. mdpi.comnih.gov Subsequent molecular docking and molecular dynamics simulations further validated the potential of the newly designed compounds. mdpi.comnih.gov Such integrated in silico workflows are powerful for prioritizing compounds for synthesis and biological evaluation.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Reactivity Indices

The electronic structure of a molecule is fundamental to its chemical reactivity and stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of the frontier molecular orbital (FMO) theory. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for describing the reactivity of a molecule. scirp.org

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a large energy gap implies higher stability and lower chemical reactivity. scirp.org For a close analog, (5-chloro-quinolin-8-yloxy) acetic acid, the HOMO and LUMO orbitals were found to be primarily localized on the quinoline rings, indicating that they are mostly of the π-antibonding type. scirp.org The presence of a chlorine atom in this compound was found to decrease the HOMO-LUMO gap compared to 2-(quinolin-8-yloxy) acetic acid, thereby increasing its reactivity. scirp.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω). nih.gov These indices provide further insights into the molecule's stability and reactivity.

Table 3: Frontier Molecular Orbital Energies and Reactivity Indices for Quinoline Analogs (Note: Data presented is for 2-(quinolin-8-yloxy) acetic acid and its 5-chloro derivative, close analogs of the subject compound.)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 2-(quinolin-8-yloxy) acetic acid | (Value not specified) | (Value not specified) | Higher |

| (5-chloro-quinolin-8-yloxy) acetic acid | (Value not specified) | (Value not specified) | Lower |

Data derived from a comparative study. scirp.org

Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) Theory Applications

Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) theories are powerful computational tools used to analyze the electronic structure of molecules in detail, providing insights into chemical bonding and intermolecular interactions.

NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. nih.gov This allows for the quantitative analysis of donor-acceptor interactions, which are crucial for understanding hyperconjugation and charge delocalization within a molecule. nih.gov In a study of (5-chloro-quinolin-8-yloxy) acetic acid, NBO analysis was used to investigate electronic delocalization and the stability of different conformers. scirp.org For instance, the analysis of natural atomic charges helped to explain the relative stabilities of different conformations by identifying repulsive interactions between certain atoms. scirp.org

The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, defines atoms and chemical bonds based on the topology of the electron density. scirp.org AIM analysis can identify bond critical points (BCPs) between atoms, and the properties of the electron density at these points provide information about the nature of the chemical bond (e.g., covalent vs. electrostatic). This method was applied to (5-chloro-quinolin-8-yloxy) acetic acid to analyze the topological properties of its electron charge density and to confirm the presence of specific intramolecular bonds. scirp.org

Together, NBO and AIM analyses provide a detailed and rigorous framework for understanding the electronic structure and bonding in complex molecules like 2-(Quinolin-8-yloxy)ethanamine and its derivatives, complementing the insights gained from other computational methods.

Biological Activity Investigations of 2 Quinolin 8 Yloxy Ethanamine and Its Derivatives

In Vitro Assays for Antimicrobial Efficacy

Antibacterial Activity

Derivatives of the quinoline (B57606) scaffold have been extensively studied for their antibacterial properties. nih.govsemanticscholar.orgnih.gov Research into quinoline-2-one derivatives has identified compounds with significant activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov For instance, certain quinoline-2-one derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 0.75 μg/mL against MRSA. nih.gov

One study on quinoline-based hydroxyimidazolium hybrids found that while most derivatives showed limited inhibition of Gram-negative bacteria, some exhibited potent activity against Staphylococcus aureus and Mycobacterium tuberculosis. mdpi.com Specifically, one hybrid compound displayed a MIC value of 2 µg/mL against S. aureus. mdpi.com Another quinoline derivative, HT61, has been shown to be effective in reducing the viability of S. aureus biofilms. nih.gov

Table 1: Antibacterial Activity of Selected Quinoline Derivatives

| Compound Class | Bacterium | MIC (μg/mL) | Reference |

|---|---|---|---|

| Quinoline-2-one derivative (6c) | Staphylococcus aureus (MRSA) | 0.75 | nih.gov |

| Quinoline-2-one derivative (6c) | Vancomycin-resistant Enterococci faecalis (VRE) | 0.75 | nih.gov |

| Quinoline-2-one derivative (6c) | Methicillin-resistant Staphylococcus epidermidis (MRSE) | 2.50 | nih.gov |

| Quinoline-based hydroxyimidazolium hybrid (7b) | Staphylococcus aureus | 2 | mdpi.com |

| Quinoline-based hydroxyimidazolium hybrid (7h) | Staphylococcus aureus | 20 | mdpi.com |

Antifungal Activity

The antifungal potential of quinoline derivatives has also been a subject of investigation. researchgate.netnih.govnih.gov Studies on various 8-hydroxyquinoline (B1678124) derivatives have revealed promising antifungal activity against a range of fungal pathogens. researchgate.netnih.gov For example, a series of newly synthesized quinoline derivatives showed in vitro antifungal activity that was comparable to or even higher than the standard drug fluconazole. nih.gov

Specifically, compounds such as 2-[(3-Hydroxyphenylimino)methyl]quinolin-8-ol, 2-[(4-hydroxyphenylimino)methyl]quinolin-8-ol, and 2-[(2,5-dichloro-4-nitrophenylamino)methoxymethyl]quinolin-8-ol have demonstrated notable efficacy. nih.gov In another study, quinoline-based hydroxyimidazolium hybrids were tested against clinically important fungal pathogens. Two of the hybrid compounds exhibited remarkable antifungal activity against Cryptococcus neoformans, with a MIC value of 15.6 µg/mL. mdpi.com These same compounds showed activity against Candida spp. and Aspergillus spp. at a MIC of 62.5 µg/mL. mdpi.com

Table 2: Antifungal Activity of Selected Quinoline Derivatives

| Compound Class | Fungal Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Quinoline-based hydroxyimidazolium hybrid (7c) | Cryptococcus neoformans | 15.6 | mdpi.com |

| Quinoline-based hydroxyimidazolium hybrid (7d) | Cryptococcus neoformans | 15.6 | mdpi.com |

| Quinoline-based hydroxyimidazolium hybrid (7c) | Candida spp. | 62.5 | mdpi.com |

| Quinoline-based hydroxyimidazolium hybrid (7d) | Candida spp. | 62.5 | mdpi.com |

| Quinoline-based hydroxyimidazolium hybrid (7c) | Aspergillus spp. | 62.5 | mdpi.com |

| Quinoline-based hydroxyimidazolium hybrid (7d) | Aspergillus spp. | 62.5 | mdpi.com |

Antiviral Activity

Furthermore, some 8-hydroxyquinoline derivatives have been evaluated for their in vitro antiviral activity against Dengue virus serotype 2 (DENV2). nih.gov One iso-propyl substituted derivative showed a half-maximal inhibitory concentration (IC₅₀) of 3.03 µM. nih.gov Another iso-butyl derivative was also active, with an IC₅₀ of 0.49 µM. nih.gov

Table 3: Antiviral Activity of Selected 8-Hydroxyquinoline Derivatives against Dengue Virus Serotype 2 (DENV2)

| Derivative | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| 2-iso-propyl-5,7-dichloro-8-hydroxyquinoline | 3.03 | 16.06 | 5.30 | nih.gov |

| 2-iso-butyl-5,7-dichloro-8-hydroxyquinoline | 0.49 | 19.39 | 39.5 | nih.gov |

Anti-uropathogenic Activity

Currently, there is a lack of specific research findings on the in vitro anti-uropathogenic activity of 2-(Quinolin-8-yloxy)ethanamine and its direct derivatives. Further investigation is required to determine the potential of this class of compounds against pathogens responsible for urinary tract infections.

Antitubercular Activity Studies

Several quinoline derivatives have been identified as potent antitubercular agents. nih.govnih.govmdpi.com A study focusing on novel 2-(Quinolin-4-yloxy)acetamides, which share a similar structural motif with 2-(Quinolin-8-yloxy)ethanamine, revealed significant in vitro activity against Mycobacterium tuberculosis H37Rv. nih.gov

In this study, one of the synthesized compounds, a 2-(quinolin-4-yloxy)acetamide with a 4-(piperidin-1-yl)aniline substituent, demonstrated a particularly low MIC value of 0.09 µM. nih.gov Other derivatives in the same series also showed promising activity, with MIC values ranging from 3.3 to 33.3 µM. nih.gov The antitubercular activity was found to be influenced by the nature of the substituents on the quinoline ring. nih.gov Additionally, certain quinoline-based hydroxyimidazolium hybrids have shown potent activity against M. tuberculosis H37Rv, with MIC values as low as 10 µg/mL. mdpi.com

Table 4: Antitubercular Activity of Selected Quinoline Derivatives against M. tuberculosis H37Rv

| Compound Class | MIC (µM) | Reference |

|---|---|---|

| 2-(Quinolin-4-yloxy)acetamide derivative (6m) | 0.09 | nih.gov |

| 2-(Quinolin-4-yloxy)acetamide derivative (6o) | 0.37 | nih.gov |

| 2-(Quinolin-4-yloxy)acetamide derivative (6n) | 3.1 | nih.gov |

| Cycloalkylamine and alkylamine derivatives of 2-(quinolin-4-yloxy)acetamide (6a-l) | 3.3 - 33.3 | nih.gov |

| Quinoline-based hydroxyimidazolium hybrid (7b) | 24 | mdpi.com |

| Quinoline-based hydroxyimidazolium hybrid (7a) | 46 | mdpi.com |

Anticancer Potential and Related Biological Pathways

The quinoline scaffold is a key structural feature in numerous anticancer agents, and its derivatives have been shown to exhibit cytotoxic effects through various mechanisms of action. researchgate.netmdpi.com These mechanisms include the inhibition of cell proliferation, induction of apoptosis, and disruption of the cell cycle.

A recent study on a series of novel quinolin-8-yloxy and cinnamide hybrids demonstrated significant cytotoxic activity against the HepG2 liver cancer cell line. nih.gov One particular hybrid, 2-(3,4,5-trimethoxybenzamido)-4-methoxycinnamide-quinoline, exhibited a potent IC₅₀ value of 2.46 µM. nih.gov This compound was also found to inhibit tubulin polymerization and induce apoptosis. nih.gov

Other studies have explored the cytotoxicity of 8-aminoquinoline (B160924) and 8-hydroxyquinoline derivatives. nih.gov While some glycoconjugates of 8-aminoquinoline showed moderate activity, 8-hydroxyquinoline itself demonstrated a significant cytotoxic effect on HCT 116 cells with an IC₅₀ value of 9.33 ± 0.22 µM. nih.gov

Table 5: Anticancer Activity of Selected Quinoline Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Quinolin-8-yloxy and cinnamide hybrid (6e) | HepG2 (Liver) | 2.46 | nih.gov |

| 8-Hydroxyquinoline | HCT 116 (Colon) | 9.33 ± 0.22 | nih.gov |

| 8-Aminoquinoline glycoconjugate (17) | MCF-7 (Breast) | 78.1 ± 9.3 | nih.gov |

| 8-Aminoquinoline glycoconjugate (17) | HCT 116 (Colon) | 116.4 ± 5.9 | nih.gov |

Enzyme Inhibition Studies (e.g., Acetylcholinesterase Inhibition)

Derivatives of the quinoline scaffold are recognized for their potent enzyme-inhibiting capabilities, particularly against acetylcholinesterase (AChE), an enzyme critical to the progression of Alzheimer's disease. nih.gov The inhibition of AChE increases the levels of the neurotransmitter acetylcholine, a key therapeutic strategy for managing Alzheimer's symptoms. nih.gov

Research into diversely functionalized quinolinones has identified several compounds with significant inhibitory action. For instance, compounds designated as QN8, QN9, and DQN7 demonstrated high inhibition of human acetylcholinesterase (hrAChE), with rates between 88% and 95% at a 10 µM concentration. mdpi.com Further studies determined the half-maximal inhibitory concentration (IC50) values for these compounds, highlighting their potency. mdpi.com Kinetic studies revealed that compound QN8 acts as a non-competitive inhibitor of hrAChE. mdpi.com

In another study, newly designed quinolinone hybrids, AM5 and AM10, also showed strong AChE inhibitory activity, with IC50 values in the low micromolar range. nih.gov These findings underscore the potential of the quinoline framework in designing effective AChE inhibitors. nih.govnih.gov

| Compound | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| QN8 | hrAChE | 0.48 ± 0.04 µM | mdpi.com |

| QN9 | hrAChE | 0.89 ± 0.09 µM | mdpi.com |

| DQN7 | hrAChE | 0.31 ± 0.02 µM | mdpi.com |

| AM5 | AChE | 1.29 ± 0.13 µM | nih.gov |

| AM10 | AChE | 1.72 ± 0.18 µM | nih.gov |

Investigation of Anti-Inflammatory Properties

Quinoline derivatives have demonstrated significant anti-inflammatory properties in various preclinical models. nih.gov Inflammation is a key pathological process in many diseases, and agents that can modulate it are of great therapeutic interest. semanticscholar.org

A study involving new quinoline compounds linked to a pyrazole (B372694) scaffold identified eight derivatives with promising anti-inflammatory effects in both acute and sub-acute models. nih.gov These compounds were also found to have a high safety margin and did not exhibit significant ulcerogenic activity, a common side effect of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The mechanism of action for some of these derivatives involves the selective inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1), which is a desirable trait for anti-inflammatory agents. nih.gov Specifically, compounds 12c, 14a, and 14b showed high inhibitory activity against COX-2, with IC50 values of 0.1 µM and 0.11 µM, respectively. nih.gov

Another series of novel quinoline derivatives bearing azetidinone scaffolds was synthesized and evaluated for anti-inflammatory activity using the carrageenan-induced rat paw edema model. nih.gov Compounds 6a and 6b from this series exhibited significant anti-inflammatory effects when compared to the control group. nih.gov Research has also shown that certain quinoline alkaloids can suppress the gene expression and secretion of pro-inflammatory cytokines like IL-1β and IL-6 in macrophages. researchgate.net

Analgesic Activity Assessments

The analgesic, or pain-killing, properties of quinoline derivatives have also been a focus of investigation, often in conjunction with their anti-inflammatory effects. nih.gov The natural quinoline alkaloid, quinine, is known to have non-specific analgesic properties. najah.edu

Synthetic quinoline derivatives have been assessed for their ability to alleviate pain in various animal models. One study used the "acetic acid-induced writhing" test to screen picolyl-3-amides of quinolone carboxylic acids. najah.edu This model induces a pain response that can be mitigated by analgesic compounds. The results showed that several derivatives, notably 1-N-allyl (14n) and 1-N-propyl (14o) derivatives, demonstrated excellent analgesic activity. najah.edu Another derivative, N-(3-pyridylmethyl)-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide (16), was identified as a particularly powerful analgesic in this class. najah.edu

In a different study, quinoline derivatives with azetidinone scaffolds were tested for analgesic activity using Eddy's hot plate method. nih.gov The compounds 3-chloro-1-(2-methoxyphenyl)- 4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one (6a) and 3-chloro-1-(4-methoxyphenyl)- 4-(tetrazolo[1,5-a] quinolin-4-yl)azetidin-2-one (6b) showed significant analgesic effects. nih.gov

| Compound | Analgesic Activity (% Inhibition of Writhing) | Model | Reference |

|---|---|---|---|

| 14n (1-N-allyl derivative) | 75.9% | Acetic Acid-Induced Writhing | najah.edu |

| 14o (1-N-propyl derivative) | 74.3% | Acetic Acid-Induced Writhing | najah.edu |

| 16 (Hexahydroderivative) | 80.7% | Acetic Acid-Induced Writhing | najah.edu |

| Lead Compound (20 mg/kg) | 75.3% | Acetic Acid-Induced Writhing | najah.edu |

Antioxidant Activity Evaluations

Many quinoline derivatives possess antioxidant properties, which allow them to neutralize harmful free radicals and protect cells from oxidative stress. nih.govnih.gov Oxidative stress is implicated in a wide range of diseases, including neurodegenerative disorders.

The antioxidant activity of quinoline derivatives has been predicted and evaluated through various methods. Theoretical studies have assessed their potential based on ionization potential and bond dissociation energies, which are related to their ability to donate electrons or hydrogen atoms to scavenge radicals. researchgate.netnih.gov These studies found that the most promising quinoline-based antioxidants were more efficient than the reference compound Trolox. researchgate.netnih.gov

Experimental studies on 2-vinyl-8-hydroxyquinoline derivatives confirmed their antiradical properties using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay and their ability to inhibit lipid peroxidation. nih.gov One derivative, structurally similar to melatonin, exhibited superior activity in scavenging DPPH and oxygen free radicals. nih.gov Furthermore, certain alkoxy derivatives of (quinoline-4-ylthio)carboxylic acids have been shown to have pronounced antiradical and antioxidant effects, suggesting they can act as preventive antioxidants. researchgate.net A study on quinolone derivatives found that a quinolinonyl-glycine derivative exhibited excellent H2O2 scavenging activity with an IC50 of 20.92 µg/mL, surpassing the activity of the standard antioxidant, ascorbic acid. ekb.eg

Antiplatelet Activity Assessments

The investigation of quinoline derivatives for antiplatelet activity is an emerging area of interest. Platelet aggregation is a key process in thrombosis, which can lead to cardiovascular events like heart attacks and strokes. nih.gov While extensive research has been conducted on other biological activities of the quinoline scaffold, specific studies on the antiplatelet effects of 2-(Quinolin-8-yloxy)ethanamine derivatives are less common. However, the broader class of heterocyclic compounds is known to possess antiplatelet potential. For example, a series of 4,6-diaryl-2-aminopyrimidines were developed and evaluated as antiplatelet agents, with some compounds showing greater potency than aspirin (B1665792) in vitro. nih.gov This suggests that nitrogen-containing heterocyclic scaffolds, including quinoline, are viable starting points for the development of new antiplatelet compounds.

Anticonvulsant Activity Investigations

Quinoline derivatives have been identified as potential candidates for new anticonvulsant drugs. nih.gov In one study, a series of 1-(2-(8-(benzyloxy)quinolin-2-yl)-1-butyrylcyclopropyl)-3-substituted urea (B33335) derivatives were synthesized and tested for their ability to prevent seizures in established animal models. nih.gov

The compounds were evaluated using the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) screens, which are standard tests for identifying potential anticonvulsants. nih.gov Three compounds (7a, 7e, and 7m) showed promising activity in both models. The most active compound, 7e, was particularly effective in the MES test, with a median effective dose (ED50) of 14.3 mg/kg. nih.gov Its neurotoxicity was assessed via the rotarod test, yielding a median toxic dose (TD50) of 434 mg/kg. This resulted in a protective index (PI = TD50/ED50) of 30.3, indicating a favorable window between its therapeutic and toxic doses. nih.gov

| Compound | ED50 (MES Test) | TD50 (Neurotoxicity) | Protective Index (PI) | Reference |

|---|---|---|---|---|

| 7e | 14.3 mg/kg | 434 mg/kg | 30.3 | nih.gov |

Neurodegenerative Disease Research (e.g., Anti-Alzheimer Activity)

The development of quinoline-based compounds represents a promising, multi-faceted strategy for treating neurodegenerative conditions like Alzheimer's disease (AD). nih.govnih.gov The complexity of AD requires therapies that can address multiple pathological factors. nih.gov

One major approach involves the dual inhibition of acetylcholinesterase (AChE) and the aggregation of amyloid-beta (Aβ) peptides, which form the characteristic plaques in AD brains. nih.gov Quinolinone hybrids such as AM5 and AM10 have been shown to not only inhibit AChE but also to effectively inhibit the fibrillation of Aβ42 oligomers. nih.gov In vivo studies confirmed that these compounds have antioxidant activity and can inhibit Aβ aggregation. nih.gov

Beyond enzyme inhibition and anti-aggregation effects, research has shown that the kynurenine (B1673888) pathway, which can produce the excitotoxin quinolinic acid, is upregulated in the brains of AD patients, suggesting another potential therapeutic target. nih.gov More recently, a molecule identified as DDL-920 was shown to restore cognitive functions and memory in mice with AD-like symptoms. uclahealth.org Unlike drugs that target plaque removal, DDL-920 works by enhancing electrical rhythms in the brain, representing a novel mechanism for revitalizing cognitive function. uclahealth.org

Antimalarial Activity Assessments

Research into the antimalarial properties of 2-(quinolin-8-yloxy)ethanamine and its related compounds is part of a broader effort to develop new therapeutic agents against Plasmodium parasites, the causative agents of malaria. The 8-aminoquinoline core is a well-established pharmacophore with activity against various stages of the malaria parasite's life cycle.

Studies on a range of 8-aminoquinoline derivatives have demonstrated their potential to inhibit parasite growth. For instance, various analogues have been synthesized and evaluated for their in vitro activity against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. While specific data for 2-(quinolin-8-yloxy)ethanamine is not extensively detailed in readily available literature, the general class of 8-aminoquinoline ethers has been a subject of investigation. The structural modifications on the 8-aminoquinoline scaffold, including the introduction of an ether linkage and an ethanamine side chain, are intended to modulate the compound's efficacy, toxicity, and pharmacokinetic properties.

The mechanism of action for 8-aminoquinolines is not fully elucidated but is thought to involve the generation of reactive oxygen species that induce oxidative stress within the parasite. Research on various derivatives aims to optimize this activity while minimizing potential side effects in the host.

Antileishmanial Activity Assessments

The therapeutic potential of 2-(quinolin-8-yloxy)ethanamine and its derivatives extends to another significant parasitic disease, leishmaniasis, caused by protozoan parasites of the genus Leishmania. The 8-aminoquinoline scaffold has shown promise in this area as well.

Investigations into the antileishmanial activity of 8-aminoquinoline derivatives have been conducted to identify new treatment options for this neglected tropical disease. While specific research focusing solely on 2-(quinolin-8-yloxy)ethanamine is limited in publicly accessible databases, the broader class of compounds has been evaluated. For example, studies have assessed the in vitro efficacy of various 8-aminoquinoline analogues against both the promastigote and amastigote stages of Leishmania species. The goal of these studies is to discover compounds with high potency against the parasite and low toxicity to human cells.

The structural features of 8-aminoquinoline derivatives, including the nature of the substituent at the 8-position, play a crucial role in their antileishmanial activity. The introduction of different side chains, such as the ethanamine group linked via an ether bond, is a strategy to enhance the compound's interaction with parasitic targets and improve its therapeutic index. Further research is necessary to fully characterize the antileishmanial profile of 2-(quinolin-8-yloxy)ethanamine and its derivatives.

Structure Activity Relationship Sar Studies for 2 Quinolin 8 Yloxy Ethanamine Derivatives

Correlation Between Structural Modifications and Biological Potency

SAR studies aim to identify the core structure responsible for the biological activity of a molecule. georgiasouthern.edu For quinoline-based compounds, modifications to the main ring and its side chains have profound effects on their potency. Research into related quinolin-8-yloxy derivatives has demonstrated that attaching different chemical moieties can significantly alter their biological efficacy.

For instance, in a series of molecular hybrids featuring the quinolin-8-yloxy scaffold linked to a 2-(arylamido)cinnamide moiety, the nature of the aryl group was found to be a critical determinant of cytotoxic activity against the HepG2 liver cancer cell line. nih.gov The introduction of specific substituents on the cinnamide portion led to a wide range of potencies, as measured by their half-maximal inhibitory concentration (IC50) values. nih.gov

One notable derivative, a 2-(3,4,5-trimethoxybenzamido)-4-methoxycinnamide-quinoline hybrid (Compound 6e ), exhibited potent cytotoxic activity with an IC50 value of 2.46 μM. nih.gov This was significantly more potent than other derivatives in the series, such as the unsubstituted benzamido analog (Compound 6a ) or the furan-containing hybrid (Compound 5 ), which had IC50 values of 41.31 μM and 19.82 μM, respectively. nih.gov This highlights that the presence and position of methoxy (B1213986) groups on the terminal phenyl ring are crucial for enhancing biological potency. nih.gov

| Compound | Substituent on Cinnamide Moiety | IC50 (μM) |

|---|---|---|

| Compound 6e | 2-(3,4,5-trimethoxybenzamido)-4-methoxy | 2.46 |

| Compound 5 | (Z)-N-(1-(Furan-2-yl)-3-oxo-3-(2-(2-(quinolin-8-yloxy)acetyl)hydrazinyl)prop-1-en-2-yl)-3,4,5-trimethoxybenzamide | 19.82 |

| Compound 6a | 2-benzamido-4-methoxy | 41.31 |

These findings illustrate a clear correlation between structural modifications and biological potency. The electronic and steric properties of the substituents play a direct role in the compound's ability to interact with its biological target. nih.gov

Impact of Substituents on Target Affinity and Selectivity

The affinity and selectivity of quinoline (B57606) derivatives for their biological targets are heavily influenced by the nature and position of substituents on the quinoline ring. Quantitative structure-activity relationship (QSAR) models developed for other quinoline derivatives provide insights that can be extrapolated to the 2-(Quinolin-8-yloxy)ethanamine scaffold.

For example, studies on quinoline derivatives targeting Plasmodium falciparum have shown that specific positions on the quinoline core are sensitive to substitution. mdpi.com A hydrophobic contour map from a Comparative Molecular Similarity Index Analysis (CoMSIA) model indicated that a halogen atom at position 7 of the quinoline ring favors inhibitory activity. mdpi.com Conversely, a hydrophilic substituent is preferred at position 4 of the quinoline core to enhance activity against the parasite. mdpi.com

Furthermore, the presence of a hydrogen bond donor group, such as an -NH group, near position 5 of the quinoline core is shown to be beneficial for biological activity. mdpi.com These observations suggest that substituents on the quinoline ring of 2-(Quinolin-8-yloxy)ethanamine derivatives would similarly modulate their target affinity through specific hydrophobic, hydrophilic, and hydrogen-bonding interactions. mdpi.comresearchgate.net

In the context of multidrug-resistant (MDR) cancer, SAR studies of 8-hydroxyquinoline (B1678124) derivatives have revealed that the acid-base properties and metal-chelating ability, which are modulated by substituents, are important factors in their selective anticancer activities. nih.gov The introduction of different amine groups via aminoalkylation at the C-7 position significantly alters toxicity and selectivity, demonstrating that changes in the pKa values of the donor atoms are key to modulating biological effects. nih.gov

Pharmacophoric Analysis of Active Quinoline-Ethanamine Scaffolds

Pharmacophore modeling is a powerful tool for identifying the essential three-dimensional arrangement of chemical features required for a molecule's biological activity. nih.gov For quinoline-based scaffolds, several key pharmacophoric features have been identified that are critical for their interaction with various biological targets.

A common pharmacophore model for quinoline derivatives often includes:

An aromatic ring (RA): The quinoline ring system itself typically serves as a crucial aromatic feature for establishing hydrophobic and π-π stacking interactions within the target's binding site. nih.govfrontiersin.org

Hydrogen bond acceptors (HBA): The nitrogen atom within the quinoline ring and oxygen atoms in ether or carbonyl linkers frequently act as hydrogen bond acceptors. nih.gov

Hydrogen bond donors (HBD): Amine groups, such as the primary amine in the ethanamine side chain of the parent compound or secondary amines in its derivatives, can serve as critical hydrogen bond donors. mdpi.com

Hydrophobic features (H): Alkyl or aryl substituents attached to the quinoline core contribute to hydrophobic interactions, which can enhance binding affinity. nih.gov

A pharmacophore model developed for quinoline-based antioxidants identified one aromatic ring and three hydrogen bond acceptors as the key chemical features for activity. nih.gov Similarly, pharmacophore models for phosphodiesterase (PDE) inhibitors based on the quinoline scaffold also comprised hydrogen bond acceptor, aromatic ring, and hydrophobic features. researchgate.net These models underscore the importance of specific electronic and steric characteristics for effective ligand-receptor binding. The ethanamine side chain of 2-(Quinolin-8-yloxy)ethanamine provides both hydrogen bond donors and acceptors, making it a key contributor to the molecule's pharmacophoric profile.

Emerging Research Avenues and Translational Perspectives

Exploration of Novel Biological Targets for 2-(Quinolin-8-yloxy)ethanamine Derivatives

Research into 2-(Quinolin-8-yloxy)ethanamine and its analogs, particularly those derived from the 8-hydroxyquinoline (B1678124) (8-HQ) core, has revealed a diverse range of biological activities. A significant portion of this activity stems from the scaffold's potent metal-chelating properties, which can restore metal homeostasis implicated in neurodegenerative and other diseases. Beyond this established mechanism, recent studies are uncovering more specific molecular targets, expanding the potential therapeutic applications of this class of compounds.

A functional proteomics approach that screened quinoline (B57606) drugs against the human purine (B94841) binding proteome successfully identified two novel and selective targets: aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2). Several quinolines were found to potently inhibit the activity of QR2 in vitro, suggesting a new mechanistic pathway for their action.

In the realm of oncology, quinoline derivatives have demonstrated significant potential by interacting with a variety of cancer-related targets. Novel bis-quinoline compounds have been shown to act as potent DNA methyltransferase (DNMT), particularly DNMT3A, inhibitors and also induce the degradation of DNMT1 and DNMT3A proteins. This dual mechanism presents a promising strategy for epigenetic cancer therapy. Other research has focused on overcoming multidrug resistance, a major challenge in chemotherapy. By using ketoprofen (B1673614) as a lead compound, researchers designed quinoline analogs that act as inhibitors of multidrug resistance protein 2 (MRP2). Furthermore, hybrid molecules incorporating the quinolin-8-yloxy moiety have been developed as tubulin polymerization inhibitors, which disrupt the formation of microtubules essential for cell division. These hybrids were shown to induce apoptosis and cause cell cycle arrest in cancer cell lines.

The versatility of the quinoline scaffold is also evident in its application to infectious diseases. Certain 2-phenylamino-4-phenoxyquinoline derivatives have been identified as potent inhibitors of HIV-1 non-nucleoside reverse transcriptase (RT), a crucial enzyme for viral replication.

| Derivative Class/Example | Biological Target | Therapeutic Area |

| General Quinolines | Aldehyde Dehydrogenase 1 (ALDH1), Quinone Reductase 2 (QR2) | General Therapeutics |

| Bis-quinoline Derivatives | DNA Methyltransferase (DNMT1, DNMT3A) | Oncology |

| 8-benzoyl-2-arylquinolines | Multidrug Resistance Protein 2 (MRP2) | Oncology (Drug Resistance) |

| Quinolin-8-yloxy-cinnamide Hybrids | Tubulin | Oncology |

| 2-phenylamino-4-phenoxyquinolines | HIV-1 Reverse Transcriptase (RT) | Antiviral (HIV) |

| 8-Hydroxyquinoline (8-HQ) Derivatives | Metal Ion Chelation (e.g., Cu, Zn, Fe) | Neurodegenerative Diseases, Oncology, Antimicrobial |

Advanced Methodologies in High-Throughput Screening for Quinoline Compound Libraries

The discovery of novel bioactive quinoline compounds is greatly accelerated by advanced high-throughput screening (HTS) methodologies. These techniques allow for the rapid evaluation of large libraries of chemical compounds to identify "hits" that modulate a specific biological pathway or target. Modern screening paradigms are moving beyond simple single-concentration assays to more information-rich approaches.

Quantitative High-Throughput Screening (qHTS) represents a significant evolution in screening technology. Instead of testing thousands of compounds at a single concentration, qHTS generates a full concentration-response curve for every compound in a library. This approach provides a much richer dataset from the primary screen, detailing the potency and efficacy of each compound and significantly reducing the rate of false positives and negatives that plague traditional HTS. nih.gov This method allows for the immediate identification of structure-activity relationships (SAR) across a chemical series within the primary screen itself. nih.gov

Phenotypic Screening has seen a resurgence as a powerful drug discovery engine. mdpi.com Unlike target-based screening, which measures the effect of a compound on a specific, isolated protein, phenotypic screening assesses the compound's effect in a complex, physiologically relevant biological system, such as a cell or a whole organism. mdpi.comnih.gov This approach does not require prior knowledge of a specific molecular target, which can lead to the discovery of drugs with novel mechanisms of action. mdpi.com For quinoline libraries, this could involve screening for cytoprotective effects against oxidative stress in glioblastoma cells or for broad-spectrum antibacterial activity against various bacterial strains. nih.govnih.gov

High-Throughput Synthesis and Screening platforms are also emerging. One innovative method utilizes microdroplet reactions coupled with mass spectrometry to rapidly determine the optimal conditions for synthesizing quinoxaline (B1680401) derivatives, a related nitrogen-containing heterocycle. nih.govresearchgate.net This technology can complete reactions in microseconds and allows for the high-throughput screening of reaction conditions (e.g., flow rate, temperature, catalysts) to maximize yield. nih.govresearchgate.net Such an approach could be adapted for quinoline libraries to accelerate the creation of diverse derivatives for subsequent biological screening.

| Screening Methodology | Principle | Key Advantage for Quinoline Research |

| Quantitative HTS (qHTS) | Generates a concentration-response curve for every compound in the primary screen. nih.gov | Provides rich pharmacological data (potency, efficacy) upfront, enabling early SAR analysis and reducing false leads. nih.gov |

| Phenotypic Screening | Measures compound effects in complex biological systems (e.g., cells) without a preconceived target. mdpi.com | Can uncover compounds with novel mechanisms of action and identify molecules that are effective in a disease-relevant context. mdpi.comnih.gov |

| High-Throughput Synthesis | Utilizes automated or micro-scale technologies (e.g., microdroplet reactions) to rapidly synthesize compound libraries. nih.govresearchgate.net | Accelerates the generation of diverse quinoline derivatives for screening campaigns. |

Potential for Lead Optimization and Pre-Clinical Development

Once a "hit" compound is identified through screening, the process of lead optimization begins. This iterative cycle of design, synthesis, and testing aims to improve the compound's properties to make it a viable drug candidate. patsnap.com For quinoline derivatives, this involves enhancing potency, selectivity, and metabolic stability while minimizing toxicity. patsnap.comnih.govnih.gov

A cornerstone of lead optimization is the analysis of the Structure-Activity Relationship (SAR) . patsnap.com SAR studies involve making systematic chemical modifications to the lead compound to understand how different structural features influence its biological activity. patsnap.com For example, in the development of quinolone chalcone (B49325) compounds as tubulin inhibitors, researchers synthesized a series of derivatives to probe the effects of modifying the quinolone and phenyl ring moieties. nih.govnih.gov This SAR study revealed that moving a methoxy (B1213986) group from the 6th to the 8th position on the quinoline ring or replacing a methoxy with an ethoxy group significantly enhanced anticancer activity and improved metabolic properties. nih.govnih.gov

Another key strategy in pre-clinical development is the creation of prodrugs . This involves chemically modifying a drug so that it is inactive until it is metabolized within the body to the active form. This approach can be used to improve properties like solubility, stability, or selective targeting. For instance, glycoconjugation, the attachment of a sugar moiety to a drug, is a prodrug strategy being explored for 8-hydroxyquinoline derivatives. researchgate.net The rationale is that cancer cells have an increased demand for glucose and may preferentially take up the glycoconjugate, leading to a higher concentration of the active drug at the tumor site and improving selectivity. researchgate.net

The hybridization of molecular scaffolds is another powerful optimization technique. By linking the quinoline core to other known pharmacophores, researchers aim to create hybrid molecules with dual-target activity or improved properties. For example, a hybrid of a quinoline and a quinolone fragment was designed to explore dual-target candidates against both Gram-positive and Gram-negative bacteria. nih.gov

| Optimization Strategy | Description | Example with Quinoline Derivatives |

| Structure-Activity Relationship (SAR) Analysis | Systematically modifying a lead compound's structure to determine which chemical groups are critical for activity and to enhance desired properties. patsnap.com | Modifying the position of methoxy groups on quinolone chalcones to increase anti-proliferative efficacy and metabolic stability. nih.govnih.gov |

| Prodrug Development | Converting a lead compound into an inactive form that is metabolized in vivo to the active drug, often to improve targeting or pharmacokinetic properties. researchgate.net | Glycoconjugation of 8-hydroxyquinoline to potentially target glucose transporters that are overexpressed on cancer cells. researchgate.net |

| Molecular Hybridization | Combining two or more distinct pharmacophores into a single molecule to achieve multi-target activity or synergistic effects. | Creating quinoline-quinolone hybrids to develop broad-spectrum antibacterial agents. nih.gov |

Integration of Cheminformatics and Artificial Intelligence in Quinoline Research

The fields of cheminformatics and artificial intelligence (AI) are revolutionizing the drug discovery process, enabling researchers to analyze vast datasets, predict compound properties, and design novel molecules with greater speed and efficiency. neovarsity.org These computational tools are being increasingly applied to the study of quinoline derivatives.

Cheminformatics provides the foundational tools for this integration. It encompasses methods for storing, searching, and analyzing chemical information. nih.gov A key application is virtual screening , where computational models are used to screen large digital libraries of compounds to identify those most likely to bind to a biological target. wikipedia.orgresearchgate.net This in silico approach helps prioritize which compounds to synthesize and test experimentally, saving significant time and resources. Techniques like molecular docking are used to predict the binding pose and affinity of a ligand to a protein's active site. wikipedia.org For quinoline research, virtual screening has been used to screen libraries against targets like the main protease of SARS-CoV-2. nih.gov

More advanced computational methods like Quantitative Structure-Activity Relationship (QSAR) modeling are used to build mathematical models that correlate the chemical structure of compounds with their biological activity. mdpi.comnih.gov Techniques such as Comparative Molecular Field Analysis (CoMFA) analyze the 3D steric and electrostatic properties of a set of molecules to understand which features are essential for activity, guiding the design of more potent analogs. mdpi.comnih.gov

Artificial Intelligence (AI) and Machine Learning (ML) are taking these predictive capabilities a step further. ML models can be trained on large datasets of known active and inactive compounds to predict the bioactivity of new, untested molecules. acs.orgresearchgate.netnih.gov These models can learn complex patterns that are not obvious to human researchers. researchgate.net For quinoline research, ML models are being developed to predict the reactive sites for chemical synthesis or to identify which compounds are likely to be active against a specific biological target. researchgate.net Beyond prediction, AI is also being used for de novo drug design, where generative models create entirely new molecular structures that are optimized for high predicted activity and drug-like properties. nih.gov

| Computational Approach | Application in Quinoline Research | Specific Technique/Example |

| Cheminformatics | Virtual screening of compound libraries to identify potential hits. | Molecular docking of a quinoline library against SARS-CoV-2 viral proteins. nih.gov |

| QSAR Modeling | Developing predictive models to guide lead optimization. | Using 3D-QSAR (CoMFA) to analyze the structure-activity relationship of quinoline derivatives as anticancer agents. mdpi.comnih.gov |

| Molecular Dynamics | Simulating the movement of a ligand-protein complex over time to assess binding stability. | Performing 100-nanosecond simulations to confirm the stability of newly designed quinoline ligands in a kinase active site. nih.govmdpi.com |

| Machine Learning (ML) | Predicting the biological activity of novel compounds; identifying key structural features for activity. | Training neural networks to predict the bioactivity of drug candidates against viral targets. researchgate.net |